molecular formula C10H8FNO2 B1338292 5-fluoro-2-methyl-1H-indole-3-carboxylic acid CAS No. 98621-77-3

5-fluoro-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1338292
CAS No.: 98621-77-3
M. Wt: 193.17 g/mol
InChI Key: IPAYHXNJUDRPLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid typically involves the fluorination of 2-methyl-1H-indole-3-carboxylic acid. One common method is the electrophilic substitution reaction where a fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the 5-position of the indole ring . The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like nitration, reduction, and cyclization, followed by fluorination and carboxylation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The fluorine atom can enhance the compound’s binding affinity and selectivity towards biological targets, making it a valuable tool in the development of new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for further drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a versatile compound for various industrial applications .

Comparison with Similar Compounds

  • 5-fluoro-3-methyl-1H-indole-2-carboxylic acid
  • 5-fluoro-2-methyl-1H-indole-3-carboxaldehyde
  • 5-fluoro-2-methyl-1H-indole-3-acetic acid

Comparison: Compared to other similar compounds, 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the carboxylic acid group at the 3-position make it particularly suitable for certain synthetic and medicinal applications .

Properties

IUPAC Name

5-fluoro-2-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAYHXNJUDRPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543191
Record name 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98621-77-3
Record name 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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